molecular formula C11H10BrNO5S B8782713 Methyl 3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-yl)benzoate CAS No. 850318-40-0

Methyl 3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-yl)benzoate

Cat. No. B8782713
Key on ui cas rn: 850318-40-0
M. Wt: 348.17 g/mol
InChI Key: SNXNWXVHQBYUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141596B2

Procedure details

Methyl 4-[1-(aminosulfonyl)-3-methoxy-3-oxopropyl]-3-bromobenzoate (187 mg, 0.492 mmol) in methanol (16 mL) was treated with sodium methoxide (281 μL, 4.92 mmol) at 0° C. The solution stirred at room temperature for 3 h and 30 minutes. The reaction mixture was purified by preparative LCMS to afford product as a white solid (66 mg, 38%). 1H NMR (400 MHz, CD3OD): δ 8.31 (d, J=1.8 Hz, 1H), 8.07 (dd, J=8.2, 1.8 Hz, 1H), 7.67 (d, J=8.2 Hz, 1H), 5.71 (dd, J=8.7, 6.7 Hz, 1H), 3.94 (s, 3H), 3.52 (dd, J=17.5, 8.6 Hz, 1H), 3.27 (m, 1H). LCMS found for C11H10BrNO5SNa (M+Na)30: m/z=370, 372.
Name
Methyl 4-[1-(aminosulfonyl)-3-methoxy-3-oxopropyl]-3-bromobenzoate
Quantity
187 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
281 μL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([CH:5]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][C:12]=1[Br:21])[CH2:6][C:7](OC)=[O:8])(=[O:4])=[O:3].C[O-].[Na+]>CO>[Br:21][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:11]=1[CH:5]1[S:2](=[O:4])(=[O:3])[NH:1][C:7](=[O:8])[CH2:6]1)[C:15]([O:17][CH3:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Methyl 4-[1-(aminosulfonyl)-3-methoxy-3-oxopropyl]-3-bromobenzoate
Quantity
187 mg
Type
reactant
Smiles
NS(=O)(=O)C(CC(=O)OC)C1=C(C=C(C(=O)OC)C=C1)Br
Name
sodium methoxide
Quantity
281 μL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred at room temperature for 3 h and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by preparative LCMS

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1C1CC(NS1(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.